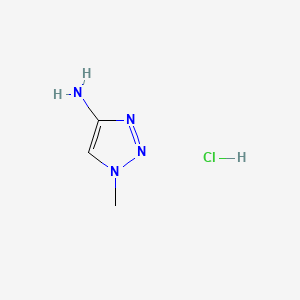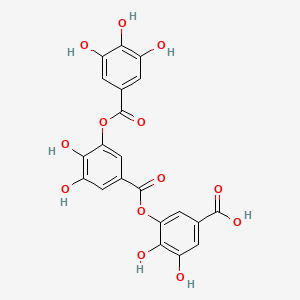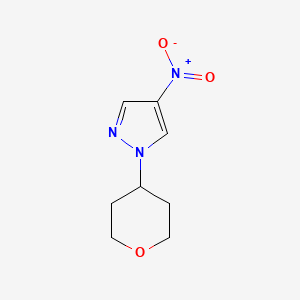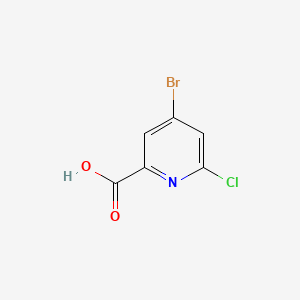![molecular formula C7H6N2O B569203 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene CAS No. 111559-89-8](/img/structure/B569203.png)
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-5,8-diazatricyclo[53002,5]deca-1,3,6-triene is a heterocyclic compound characterized by its unique tricyclic structure, which includes oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a three-component condensation reaction involving acetoacetic acid, salicylaldehyde, and thiourea in ethanol, catalyzed by sodium bisulfate, can be used to synthesize similar heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.
Scientific Research Applications
9-Oxa-5,8-diazatricyclo[530
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties could be useful in the development of new materials, such as polymers or electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes involving nitrogen and oxygen heterocycles.
Mechanism of Action
The mechanism of action of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 9-Oxa-4,6-diazatricyclo[5.2.1.03,8]deca-1,3,5,7-tetraene
Uniqueness
9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene is unique due to its specific tricyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
111559-89-8 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.138 |
InChI |
InChI=1S/C7H6N2O/c1-2-9-3-6-5(7(1)9)4-10-8-6/h1-3,8H,4H2 |
InChI Key |
XXMDRPRJYOAJPT-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=CN3C=C2NO1 |
Synonyms |
1H,3H-Azeto[1,2:1,5]pyrrolo[3,4-c]isoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)




![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)





